3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Scientific Research Applications
3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It may also have effects on neurotransmitter signaling in the brain.
Biochemical and Physiological Effects
Studies have shown that this compound has effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It may also have effects on neurotransmitter signaling in the brain, although more research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a tool for studying cancer cell growth and inflammation. Its unique structure and potential biological activity make it a valuable compound for researchers in these fields. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential as a treatment for cancer and inflammation. Further studies are needed to determine its effectiveness in these areas and to identify potential side effects. Another area of interest is its potential as a tool for studying neurotransmitter signaling in the brain. More research is needed to fully understand its effects on these processes and its potential as a treatment for neurological disorders. Additionally, further optimization of the synthesis method may lead to improved yield and purity of the final product.
Synthesis Methods
The synthesis of 3-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves several steps. The starting material is 3-fluoroaniline, which is reacted with isopropyl isothiocyanate to form the corresponding thiourea. The thiourea is then reacted with 2-bromoacetophenone to form the desired product. The synthesis method has been optimized to improve yield and purity of the final product.
properties
IUPAC Name |
3-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGRAFOMDUMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.